Cas no 16670-83-0 (2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-, (2S,6S,11S)-)

2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-, (2S,6S,11S)- structure
16670-83-0 structure
Product name:2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-, (2S,6S,11S)-
CAS No:16670-83-0
MF:C14H19NO
MW:217.306763887405
CID:121810
PubChem ID:11042181

2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-, (2S,6S,11S)- Chemical and Physical Properties

Names and Identifiers

    • 2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-, (2S,6S,11S)-
    • (+)-(2S,[2α,6α,11R])-1,2,3,4,5,6-Hexahydro-6,11-dimethyl-2,6-methano-3-benzazocin-8-ol
    • (+)-Normetazocine
    • (+)-NORMETAZOCINE N-DEMETHYLATED ANALOG
    • DTXSID70453044
    • 25144-78-9
    • (1S,9S,13S)-1,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol
    • 16670-83-0
    • SCHEMBL13589886
    • dl-Normetazocine
    • Inchi: InChI=1S/C14H19NO/c1-9-13-7-10-3-4-11(16)8-12(10)14(9,2)5-6-15-13/h3-4,8-9,13,15-16H,5-7H2,1-2H3/t9-,13+,14+/m1/s1
    • InChI Key: DXESFJJJWBHLJX-IIMNLJJBSA-N
    • SMILES: OC1C=CC2=C([C@]3(CCN[C@@H](C2)[C@H]3C)C)C=1

Computed Properties

  • Exact Mass: 217.146664230g/mol
  • Monoisotopic Mass: 217.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 0
  • Complexity: 280
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 32.3Ų
  • XLogP3: 1.3

2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-, (2S,6S,11S)- Security Information

  • WGK Germany:3

2,6-Methano-3-benzazocin-8-ol,1,2,3,4,5,6-hexahydro-6,11-dimethyl-, (2S,6S,11S)- Related Literature

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